L-Cysteine, S,S'-selenobis-(9CI)
Description
L-Cysteine, S,S'-selenobis-(9CI) is a selenium-containing derivative of the amino acid L-cysteine, where two cysteine residues are linked via a diselenide (-Se-Se-) bridge. This structural modification replaces the traditional disulfide (-S-S-) bond with selenium, altering its redox properties, stability, and biological interactions. Selenium’s larger atomic radius and lower electronegativity compared to sulfur influence bond length (Se-Se ~2.34 Å vs.
Properties
Molecular Formula |
C6H12N2O4S2Se |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylselanylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O4S2Se/c7-3(5(9)10)1-13-15-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 |
InChI Key |
VCVRJYVZIBRVAD-IMJSIDKUSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S[Se]SC[C@@H](C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)S[Se]SCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S,S’-selenobis-(9CI) typically involves the reaction of L-cysteine with selenium compounds. One common method is the reaction of L-cysteine with selenium dioxide (SeO2) under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the selenium bridge between the two L-cysteine molecules.
Industrial Production Methods
Industrial production of L-Cysteine, S,S’-selenobis-(9CI) often involves biotechnological approaches, such as fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing L-cysteine, which is then chemically reacted with selenium compounds to form the desired product. This method is preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, S,S’-selenobis-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines, which can replace the selenium atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Cysteine, S,S’-selenobis-(9CI) can lead to the formation of disulfide-linked cysteine derivatives, while reduction can yield free L-cysteine and elemental selenium .
Scientific Research Applications
L-Cysteine, S,S’-selenobis-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of selenium-containing compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its role in redox biology and its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in the treatment of selenium deficiency.
Industry: It is used in the production of dietary supplements and as an additive in animal feed to promote growth and health
Mechanism of Action
The mechanism of action of L-Cysteine, S,S’-selenobis-(9CI) involves its ability to undergo redox reactions. The selenium atom in the compound can participate in redox cycling, which allows it to act as an antioxidant. This redox activity is crucial for its biological functions, including the protection of cells from oxidative stress. The compound can also interact with various molecular targets, such as enzymes and proteins, through the formation of disulfide bonds .
Comparison with Similar Compounds
Structural Analogs with Sulfur Bridges
L-Cysteine, S,S'-1,3-propanediylbis-(9CI) (CAS 50727-79-2)
- Structure : Features a 1,3-propanediyl bridge (-CH₂-CH₂-CH₂-) connecting two L-cysteine residues via sulfur atoms (-S-CH₂-CH₂-CH₂-S-).
- Molecular Formula : C₉H₁₈N₂O₄S₂ (MW: 282.38 g/mol).
- Properties : Higher hydrophilicity due to sulfur’s electronegativity; disulfide bonds are critical in protein folding and antioxidant mechanisms.
- Applications : Used in studies on oxidative stress mitigation and as a reference in analytical chemistry for sulfur-containing metabolites (e.g., CYMA, DHBMA) .
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA)
Selenium-Containing Analogs
Dimethylselenide (CAS 593-79-3)
L-Cysteine, S,S',S'',S'''-germanetetrayltetrakis-(9CI) (CAS 66295-74-7)
- Structure : A germanium-centered tetrahedral complex bonded to four L-cysteine residues via sulfur.
- Molecular Formula : C₁₂H₂₄N₄O₈S₄Ge (MW: 553.24 g/mol).
Comparative Analysis
Key Research Findings
- Antioxidant Efficacy: Selenium-containing compounds like L-Cysteine, S,S'-selenobis-(9CI) may outperform sulfur analogs in scavenging reactive oxygen species (ROS) due to selenium’s superior nucleophilicity .
- Toxicity Considerations : While selenium is essential at low doses, its compounds can be toxic at higher concentrations. For example, dimethylselenide is less toxic than dimethylsulfide but requires careful handling .
- Agricultural Use: L-Cysteine derivatives with sulfur bridges (e.g., +AgNO₃) enhance plant transformation efficiency by reducing oxidative bursts during Agrobacterium infection . Selenium analogs might offer similar benefits with reduced phytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
